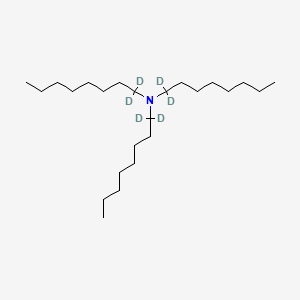

Trioctylamine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H51N |

|---|---|

Molecular Weight |

359.7 g/mol |

IUPAC Name |

1,1-dideuterio-N,N-bis(1,1-dideuteriooctyl)octan-1-amine |

InChI |

InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3/i22D2,23D2,24D2 |

InChI Key |

XTAZYLNFDRKIHJ-NXJGFHQPSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)N(C([2H])([2H])CCCCCCC)C([2H])([2H])CCCCCCC |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trioctylamine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Trioctylamine-d6, also referred to as Tri(n-octyl-1,1-d2)amine. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages extensive information available for the non-deuterated parent compound, Trioctylamine, to provide a foundational understanding. Where available, specific data for this compound is presented.

Core Chemical Properties

This compound is the deuterated isotopologue of Trioctylamine, a tertiary amine. The deuterium atoms in this compound are specifically located at the alpha-carbon position relative to the nitrogen atom on each of the three octyl chains. This specific labeling is critical for applications in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

Table 1: Physicochemical Properties of Trioctylamine and this compound

| Property | Trioctylamine (Non-deuterated) | This compound | Source(s) |

| CAS Number | 1116-76-3 | 1219798-90-9 | [1] |

| Molecular Formula | C₂₄H₅₁N | C₂₄H₄₅D₆N | [2] |

| Molecular Weight | 353.67 g/mol | 359.72 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Data not available (likely a colorless liquid) | [3] |

| Melting Point | -34 °C | Data not available | [3] |

| Boiling Point | 365-367 °C at 760 mmHg | Data not available | |

| Density | 0.810 g/mL at 20 °C | Data not available | |

| Solubility | Insoluble in water; soluble in chloroform | Data not available (expected to be similar to the non-deuterated form) |

Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. However, slight variations in melting point, boiling point, and density can occur due to the increased mass of deuterium.

Synthesis and Isotopic Labeling

The synthesis of α-deuterated amines is a topic of significant interest in medicinal and synthetic chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the general strategies for introducing deuterium at the α-position to a nitrogen atom typically involve the reduction of a suitable precursor with a deuterium source.

One common conceptual pathway involves the reductive amination of an aldehyde with a deuterated reducing agent or the reduction of an amide or nitrile. A general workflow for the synthesis of an α-deuterated secondary amine is illustrated below. A similar, multi-step process would be required for the synthesis of a tertiary amine like this compound.

Caption: Conceptual workflow for the synthesis of a partially deuterated Trioctylamine.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not readily found in the public domain. However, protocols for the non-deuterated Trioctylamine are widely available and can serve as a basis for designing experiments with the deuterated analog. Trioctylamine is frequently used as an extractant in liquid-liquid extraction processes and as a capping agent in nanoparticle synthesis.

General Protocol for Liquid-Liquid Extraction using Trioctylamine:

-

Preparation of the Organic Phase: Dissolve a known concentration of Trioctylamine in a suitable organic solvent (e.g., kerosene, toluene).

-

Pre-equilibration: Wash the organic phase with an acidic solution (e.g., HCl) to protonate the amine, followed by washing with deionized water to remove excess acid.

-

Extraction: Contact the pre-equilibrated organic phase with the aqueous phase containing the analyte of interest. The mixture is agitated for a specified time to allow for mass transfer.

-

Phase Separation: Allow the two phases to separate. The analyte, now complexed with the protonated Trioctylamine, will be in the organic phase.

-

Stripping: To recover the analyte, the organic phase is contacted with a suitable stripping solution (e.g., a basic or high ionic strength solution) to reverse the extraction process.

When adapting this protocol for this compound, the primary difference would be in the analytical methods used for quantification, where mass spectrometry would be employed to differentiate between the deuterated standard and the non-deuterated analyte.

Spectroscopic Data

No publicly available NMR or mass spectra for this compound have been identified. However, the expected spectroscopic characteristics can be inferred based on the known spectra of Trioctylamine and the principles of NMR and mass spectrometry.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of Trioctylamine, with the key difference being the absence of the signal corresponding to the α-methylene protons (-CH₂-N). This signal in Trioctylamine typically appears as a triplet. The integration of the remaining proton signals would be consistent with the rest of the octyl chains.

-

¹³C NMR: The carbon-13 NMR spectrum would also be similar, though the signal for the α-carbon would be a triplet due to coupling with the deuterium atom and would have a significantly lower intensity.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound would be observed at an m/z corresponding to its higher molecular weight (approximately 359.72). The fragmentation pattern would also be altered, with fragments containing the α-carbon showing a mass shift corresponding to the presence of two deuterium atoms.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not available. The safety precautions for the non-deuterated Trioctylamine should be followed. Trioctylamine is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered toxic to aquatic life with long-lasting effects.

General Handling Precautions:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid inhalation of vapors.

-

Prevent release into the environment.

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry. The six deuterium atoms provide a distinct mass shift, allowing for accurate quantification of non-deuterated Trioctylamine or similar analytes in complex matrices. Other potential applications include:

-

Metabolic Studies: Tracking the metabolic fate of Trioctylamine in biological systems.

-

Mechanistic Studies: Investigating reaction mechanisms where the α-protons of the amine are involved.

-

Environmental Fate and Transport: Studying the environmental degradation and transport of Trioctylamine.

The logical workflow for utilizing a deuterated standard in a quantitative mass spectrometry assay is depicted below.

Caption: General workflow for a quantitative assay using an internal standard.

References

Synthesis of Deuterated Trioctylamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into molecules offers a powerful tool to modulate pharmacokinetic profiles and enhance metabolic stability. This technical guide provides a comprehensive overview of potential synthetic routes for producing deuterated trioctylamine, a compound with applications in solvent extraction and as a synthetic intermediate. While direct literature on the synthesis of deuterated trioctylamine is sparse, this document outlines plausible methodologies derived from established principles of amine synthesis and deuterium labeling.

Deuterated compounds are increasingly vital in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a drug by strengthening carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to a reduced rate of metabolism and a longer biological half-life. Trioctylamine, a tertiary amine, serves as a versatile chemical building block and extractant. Its deuterated analogue is a valuable tool for researchers investigating reaction mechanisms and for use as an internal standard in analytical studies.

Proposed Synthetic Pathways

Two primary strategies are proposed for the synthesis of deuterated trioctylamine: the reductive amination of a deuterated aldehyde with a deuterated amine and the N-alkylation of a deuterated secondary amine with a deuterated alkyl halide. A third approach involves the direct alkylation of ammonia with a deuterated alkyl halide.

Pathway 1: Reductive Amination

This pathway involves the reaction of deuterated octanal with deuterated di-n-octylamine, followed by reduction of the resulting iminium ion.

Caption: Reductive amination pathway for deuterated trioctylamine.

Pathway 2: N-Alkylation of a Secondary Amine

This classic approach involves the reaction of a deuterated secondary amine with a deuterated alkyl halide in the presence of a base.

Caption: N-Alkylation pathway for deuterated trioctylamine.

Pathway 3: Direct Alkylation of Ammonia

A multi-step synthesis starting from deuterated octyl bromide and ammonia can also be envisioned. This would proceed through primary and secondary amine intermediates.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of deuterated trioctylamine. These are illustrative and may require optimization.

Protocol 1: Synthesis of Trioctylamine-d51 via Reductive Amination

Materials:

-

Octanal-d16

-

Di-n-octylamine-d34

-

Sodium borodeuteride (NaBD4)

-

Methanol-d4

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution (in D2O)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Di-n-octylamine-d34 (1 equivalent) in anhydrous dichloromethane.

-

Add Octanal-d16 (1.1 equivalents) dropwise to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0°C and slowly add a solution of sodium borodeuteride (1.5 equivalents) in methanol-d4.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Trioctylamine-d51.

Protocol 2: Synthesis of Trioctylamine-d51 via N-Alkylation

Materials:

-

Di-n-octylamine-d34

-

1-Bromooctane-d17

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Deionized water

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add Di-n-octylamine-d34 (1.0 equivalent).

-

Add 1-Bromooctane-d17 (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by vacuum distillation to obtain pure Trioctylamine-d51.

Data Presentation

The following tables summarize the expected quantitative data for the proposed syntheses.

| Parameter | Pathway 1: Reductive Amination | Pathway 2: N-Alkylation |

| Reactants | Octanal-d16, Di-n-octylamine-d34, NaBD4 | Di-n-octylamine-d34, 1-Bromooctane-d17, K2CO3 |

| Solvent | Dichloromethane, Methanol-d4 | Acetonitrile |

| Reaction Time | ~14 hours | ~24 hours |

| Temperature | 0°C to Room Temperature | Reflux |

| Projected Yield | 75-85% | 80-90% |

| Projected Isotopic Purity | >98% | >98% |

Table 1: Comparison of Proposed Synthetic Pathways

| Compound | Molecular Weight ( g/mol ) | Isotopic Enrichment |

| Octanal-d16 | 144.34 | >98% |

| Di-n-octylamine-d34 | 277.72 | >98% |

| 1-Bromooctane-d17 | 210.25 | >98% |

| Trioctylamine-d51 | 404.98 | >98% |

Table 2: Properties of Deuterated Compounds

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of deuterated trioctylamine is outlined below.

Caption: General workflow for synthesis and purification.

This technical guide provides a foundational framework for the synthesis of deuterated trioctylamine. Researchers are encouraged to adapt and optimize these proposed methodologies to suit their specific laboratory conditions and requirements. The successful synthesis of this and other deuterated compounds will continue to be a critical enabler of innovation in drug discovery and development.

A Technical Guide to the Physical Characteristics of Trioctylamine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of Trioctylamine-d6. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Core Physical and Chemical Properties

Trioctylamine is a tertiary amine that is a clear, colorless to pale yellow liquid at room temperature.[1][2] It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature.[3] While it is soluble in many organic solvents like ethanol, ether, and chloroform, it is insoluble in water.[1][4]

Summary of Physical Characteristics

The following table summarizes the key physical and chemical properties of Trioctylamine.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₅₁N | |

| Molecular Weight | 353.67 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Ammonia-like | |

| Density | 0.809 g/mL at 25 °C | |

| 0.810 g/mL at 20 °C | ||

| Melting Point | -34 °C | |

| Boiling Point | 365-367 °C at 760 mmHg | |

| 164-168 °C at 0.7 mmHg | ||

| Flash Point | 168 °C (closed cup) | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, chloroform | |

| Refractive Index | n20/D 1.449 |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physical properties of high molecular weight amines like Trioctylamine. Below are methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like Trioctylamine, distillation under reduced pressure is often employed.

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum source.

-

Sample Preparation: Place a measured volume of Trioctylamine into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating and Evacuation: Begin to gently heat the flask while gradually reducing the pressure to the desired level (e.g., 0.7 mmHg).

-

Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the stable temperature reading on the thermometer as the condensate is collected in the receiving flask.

Determination of Density

The density of a liquid can be determined using a pycnometer, which is a flask with a precise volume.

Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Weighing (Empty): Accurately weigh the empty, dry pycnometer.

-

Filling: Fill the pycnometer with Trioctylamine, ensuring there are no air bubbles. The temperature of the sample should be controlled and recorded (e.g., 25 °C).

-

Weighing (Filled): Weigh the pycnometer filled with the amine.

-

Calculation: The density is calculated by dividing the mass of the amine (filled weight minus empty weight) by the volume of the pycnometer.

Application in Experimental Workflows: Solvent Extraction

Trioctylamine is widely used as an extractant in liquid-liquid extraction processes, particularly for the separation of metal ions and organic acids from aqueous solutions. The following diagram illustrates a typical experimental workflow for such an application.

Caption: Experimental workflow for liquid-liquid extraction using Trioctylamine.

References

An In-depth Technical Guide to Trioctylamine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trioctylamine-d6, a deuterated form of the tertiary amine Trioctylamine. Due to the limited availability of specific data for the deuterated compound, this guide leverages the extensive information available for the non-deuterated Trioctylamine (CAS No. 1116-76-3) and integrates established principles of isotopic labeling to offer a thorough understanding of its properties, potential applications, and relevant experimental considerations.

Chemical and Physical Properties

While a specific CAS number for this compound is not readily found in public databases, a deuterated version, "TRI(OCTYL-1,1-D2)AMINE," is listed as a synonym for Trioctylamine in PubChem, indicating its existence.[1][2] The properties of this compound are expected to be very similar to those of its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of deuterium atoms. The exact mass will depend on the number and position of the deuterium atoms. For the purpose of this guide, we will consider a hypothetical this compound where six hydrogen atoms on the alpha-carbons to the nitrogen have been replaced by deuterium.

Table 1: Comparison of Physicochemical Properties of Trioctylamine and Predicted Properties for this compound

| Property | Trioctylamine (CAS: 1116-76-3) | This compound (Hypothetical) | Reference |

| Molecular Formula | C₂₄H₅₁N | C₂₄H₄₅D₆N | [1][3][4] |

| Molecular Weight | 353.67 g/mol | Approx. 359.71 g/mol | |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |

| Boiling Point | 365-367 °C at 1 atm | Expected to be very similar to Trioctylamine | |

| Melting Point | -34 °C | Expected to be very similar to Trioctylamine | |

| Density | 0.81 g/cm³ at 20 °C | Expected to be slightly higher than Trioctylamine | |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethanol, and ether. | Expected to be very similar to Trioctylamine | |

| Flash Point | >110 °C | Expected to be very similar to Trioctylamine |

Synthesis of this compound

A potential synthetic pathway for this compound could involve the reaction of dioctylamine with a deuterated octyl-containing electrophile or the reductive amination of a deuterated aldehyde with dioctylamine using a deuterated reducing agent. A general representation of such a synthesis is depicted below.

Applications in Research and Drug Development

The primary application of Trioctylamine is as an extractant in various industrial and laboratory processes, including the extraction of organic acids and precious metals.

The deuterated form, this compound, would be particularly valuable as an internal standard in quantitative analysis using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a deuterated internal standard are:

-

Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte during sample preparation, chromatography, and ionization.

-

Mass Differentiation: It is easily distinguishable from the analyte by the mass spectrometer due to the mass difference between hydrogen and deuterium.

-

Improved Accuracy and Precision: It allows for the correction of variations in extraction efficiency, matrix effects, and instrument response, leading to more reliable and accurate quantification.

Table 2: Potential Applications of this compound

| Application Area | Description |

| Pharmacokinetic Studies | As an internal standard for the quantification of drugs or metabolites containing a trioctylamine moiety in biological matrices. |

| Metabolic Profiling | To accurately measure the levels of endogenous compounds that are structurally similar to trioctylamine. |

| Environmental Analysis | For the precise quantification of Trioctylamine or related compounds as environmental contaminants. |

| Process Chemistry | To monitor the efficiency of extraction processes that utilize Trioctylamine by spiking the sample with a known amount of the deuterated standard. |

Experimental Protocols: Use as an Internal Standard

While a specific experimental protocol for this compound is not available, a general workflow for its use as an internal standard in an LC-MS/MS analysis is outlined below.

Detailed Methodological Steps:

-

Preparation of Standard Solutions: Prepare stock solutions of both the non-deuterated Trioctylamine (analyte) and this compound (internal standard) in a suitable organic solvent.

-

Calibration Curve: Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with known concentrations of the analyte and a constant concentration of the internal standard.

-

Sample Preparation: To the unknown samples, add the same constant concentration of the this compound internal standard as used for the calibration curve.

-

Extraction: Perform an extraction procedure (e.g., liquid-liquid extraction with a solvent in which Trioctylamine is soluble) to isolate the analyte and the internal standard from the sample matrix.

-

LC-MS/MS Analysis: Inject the extracted samples onto an appropriate LC column for chromatographic separation. The mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).

-

Quantification: The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Safety Information

No specific safety data sheet (SDS) is available for this compound. However, it should be handled with the same precautions as the non-deuterated Trioctylamine. Trioctylamine is a hazardous substance.

Table 3: Hazard Information for Trioctylamine

| Hazard | Description | Precautionary Measures |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. |

| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with respiratory protection. |

| Reproductive Toxicity | May damage fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

| Organ Damage | Causes damage to organs through prolonged or repeated exposure. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |

This information is based on the safety data for Trioctylamine (CAS 1116-76-3) and should be used as a guideline for handling this compound.

Conclusion

This compound represents a valuable, yet currently not widely cataloged, analytical tool for researchers, scientists, and drug development professionals. While specific data remains scarce, its utility as an internal standard in mass spectrometry-based quantification is clear based on the established principles of isotopic labeling. The information provided in this guide, drawn from the extensive knowledge of Trioctylamine and general practices in deuterated compound synthesis and application, offers a solid foundation for its potential use in highly accurate and precise analytical methodologies. As the demand for robust analytical methods grows, the availability and documentation of deuterated standards like this compound are expected to increase.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of Trioctylamine-d6

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Stability and Storage

Deuterated compounds, including Trioctylamine-d6, are stable, non-radioactive isotopes. However, their chemical stability is subject to the same environmental factors as their non-deuterated counterparts: temperature, light, humidity, and atmospheric oxygen.[1] The primary distinction lies in the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can enhance the metabolic stability of a molecule, a key advantage in drug development.[2] However, to leverage this benefit, meticulous storage and handling are paramount to prevent degradation and isotopic dilution.[2]

Recommended Storage Conditions

Proper storage is the most critical factor in maintaining the quality of this compound. The following table summarizes the recommended conditions based on the properties of Trioctylamine and general guidelines for deuterated compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: ≤ -20°C; Short-term: 2-8°C | Reduced temperatures minimize the rate of potential degradation reactions. For long-term preservation, freezing is standard for many small organic molecules.[1] Trioctylamine (non-deuterated) should be stored below 30°C to prevent decomposition.[3] |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Many deuterated compounds are hygroscopic and can absorb atmospheric moisture, leading to chemical degradation and hydrogen-deuterium (H-D) exchange, which compromises isotopic purity. Trioctylamine is also noted to be air-sensitive. |

| Light Protection | Amber glass vial or other light-opaque container | Exposure to light, particularly UV radiation, can catalyze the degradation of organic compounds. Trioctylamine may be altered by light. |

| Container | Tightly sealed, corrosion-resistant material (e.g., stainless steel, appropriate plastics) | Prevents ingress of moisture and oxygen. For multi-use vials, a tight-fitting septum is recommended to allow for withdrawal under an inert atmosphere. |

Handling and Use Guidelines

Correct handling procedures are essential to prevent contamination and degradation of this compound during use.

General Handling Workflow

Caption: Recommended workflow for handling this compound.

Key Handling Precautions:

-

Preventing Condensation: Always allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which could lead to H-D exchange.

-

Inert Atmosphere: Due to its hygroscopic nature and sensitivity to air, handle this compound under a dry, inert atmosphere such as nitrogen or argon.

-

Solvent Choice: When preparing solutions, use anhydrous, deuterated solvents to prevent isotopic dilution.

-

Container Integrity: Ensure vials are tightly sealed after use to prevent exposure to moisture and air.

Potential Degradation Pathways

While specific degradation products of this compound are not documented, potential pathways can be inferred from the non-deuterated analogue and general chemical principles.

Logical Relationship of Degradation Factors

Caption: Factors contributing to the potential degradation of this compound.

-

Oxidation: As a tertiary amine, Trioctylamine can be susceptible to oxidation, especially in the presence of strong oxidizing agents, heat, and light.

-

Hydrolysis and H-D Exchange: The presence of moisture can lead to hydrolysis or, more critically for a deuterated compound, hydrogen-deuterium exchange, particularly at labile positions.

-

Thermal Decomposition: Trioctylamine should be stored below 30°C to prevent decomposition.

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not available, the following general methodologies, based on ICH guidelines, can be adapted to assess the stability of deuterated compounds.

Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study.

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate deuterated solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions as outlined in the diagram above.

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analytical Techniques: Employ stability-indicating analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy to assess isotopic purity.

-

Data Analysis: Compare the chromatograms and spectra of stressed samples to those of an unstressed control to identify and quantify degradation products.

Hygroscopicity Testing

Objective: To determine the propensity of this compound to absorb moisture.

Methodology:

-

Sample Preparation: Accurately weigh a sample (typically 5-10 mg) into a pre-weighed container.

-

Exposure: Place the open container in a humidity chamber at a defined relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

-

Weight Measurement: Record the weight of the sample at specified time intervals until a constant weight is achieved.

-

Calculation: Calculate the percentage of weight gain to determine the degree of hygroscopicity.

Conclusion

While direct experimental data on the stability of this compound is limited, a robust stability and storage protocol can be established based on the known properties of Trioctylamine and the general principles for handling deuterated compounds. By controlling temperature, minimizing exposure to light, humidity, and oxygen, and following careful handling procedures, researchers can ensure the chemical and isotopic integrity of this compound, thereby safeguarding the validity of their research and development activities. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions.

References

Navigating the Acquisition and Application of Trioctylamine-d6: A Technical Guide

Commercial Sourcing of Trioctylamine-d6

Direct, off-the-shelf commercial sources for this compound are limited. The primary route for obtaining this deuterated compound is through custom synthesis services offered by specialized chemical companies. These companies have the expertise and infrastructure to introduce deuterium labels into complex organic molecules with high isotopic purity.

Below is a summary of companies that provide custom synthesis of stable isotope-labeled compounds, including deuterated molecules. Researchers seeking this compound should contact these vendors with their specific requirements for isotopic enrichment, purity, and quantity.

| Company | Services Offered | Website/Contact |

| Alfa Chemistry | Custom synthesis of deuterated compounds for drug discovery and development, with expertise in advanced isotope labeling techniques.[1] | --INVALID-LINK-- |

| MedChemExpress (MCE) | Offers custom synthesis of stable isotope-labeled compounds, including those with Deuterium (2H, D), Carbon-13 (13C), and Nitrogen-15 (15N), ensuring high isotopic enrichment and purity.[2] | --INVALID-LINK-- |

| ResolveMass Laboratories Inc. | Specializes in the custom synthesis of deuterated compounds for advanced research, providing high-resolution NMR and mass spectrometry for analytical confirmation.[3] | --INVALID-LINK-- |

| Chemtos | Provides small-scale (milligram to gram) custom synthesis of stable isotope-labeled and unlabeled pharmaceutical active organic compounds, including APIs, metabolites, and impurities.[4] | --INVALID-LINK-- |

| ARMAR Isotopes | Offers custom synthesis of new deuterated products and other isotopic labeled compounds in laboratory quantities.[5] | --INVALID-LINK-- |

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the well-established uses of Trioctylamine provide a strong indication of its potential utility. The primary advantage of using a deuterated version lies in its utility as an internal standard for mass spectrometry-based quantification of the non-deuterated analog or for elucidating reaction mechanisms.

The non-deuterated form, Trioctylamine, is a versatile compound with numerous applications in the pharmaceutical and chemical industries. It is particularly noted for its role as:

-

A catalyst and reagent in pharmaceutical synthesis : Trioctylamine is used in various chemical reactions, including acid-base catalysis and reductive amination, which are crucial steps in the synthesis of pharmaceutical intermediates.

-

A solvent and stabilizer in nanoparticle synthesis : Trioctylamine and its hydrochloride salt are widely used as capping agents and stabilizers in the synthesis of a variety of nanoparticles, such as quantum dots, metal oxides, and gold nanoparticles. These nanoparticles have significant potential in drug delivery and bioimaging.

-

An extractant in separation processes : It is a highly effective extractant for separating and purifying metals and organic acids.

Experimental Protocols and Methodologies

The following sections detail experimental protocols where Trioctylamine is a key component. These methodologies can be adapted for use with this compound, particularly in studies requiring isotopic labeling.

Protocol 1: Synthesis of Iron Oxide Nanoparticles

This protocol describes the thermal decomposition of an iron oleate precursor in the presence of Trioctylamine as a solvent and stabilizer.

Materials:

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

Deionized water

-

Ethanol

-

Trioctylamine

-

Hexane

Procedure:

-

Preparation of Iron Oleate Precursor:

-

Dissolve 10 mmol of FeCl₃·6H₂O in 20 mL of deionized water.

-

In a separate beaker, dissolve 30 mmol of sodium oleate in 100 mL of ethanol.

-

Mix the two solutions and stir vigorously for 4 hours.

-

Collect the precipitate by filtration, wash with deionized water and ethanol, and dry under vacuum.

-

-

Nanoparticle Synthesis:

-

Combine the iron oleate precursor with Trioctylamine in a reaction flask.

-

Heat the mixture to a high temperature under an inert atmosphere to induce thermal decomposition.

-

The Trioctylamine acts as a solvent and capping agent, controlling the growth and stability of the nanoparticles.

-

After the reaction is complete, the nanoparticles are precipitated and washed with ethanol and hexane to remove excess reagents.

-

Interaction with Biological Systems and Signaling Pathways

Nanoparticles synthesized using Trioctylamine as a capping agent have potential applications in drug delivery and bioimaging due to their surface properties. The amine groups on the surface can be protonated, leading to a positive surface charge that enhances cellular uptake through electrostatic interactions with the negatively charged cell membrane.

Recent studies have shown that nanoparticles can interact with and modulate cellular signaling pathways. For instance, gold nanoparticles have been demonstrated to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses and cell survival. Understanding these interactions is crucial for the design of safe and effective nanomedicines.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway that can be activated by nanoparticles.

References

Methodological & Application

Application Note: Trioctylamine-d6 as an Internal Standard in LC-MS for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantitative determination of analytes in complex biological matrices. The accuracy and precision of LC-MS assays heavily rely on the use of a suitable internal standard (IS) to compensate for variability during sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it shares close physicochemical properties with the analyte, ensuring similar behavior during extraction and ionization.

Trioctylamine, a tertiary amine, is a compound of interest in various industrial and research applications.[1] Its deuterated analog, Trioctylamine-d6, serves as an excellent internal standard for the quantification of Trioctylamine or structurally similar compounds in biological samples. This application note provides a generalized protocol for the use of this compound as an internal standard in LC-MS-based bioanalysis.

Physicochemical Properties of Trioctylamine

| Property | Value | Reference |

| Chemical Formula | C24H51N | [2] |

| Molar Mass | 353.67 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., alcohols, ethers, hydrocarbons) | |

| Boiling Point | 365-367 °C at 1 atm | |

| Density | 0.81 g/cm³ |

Experimental Protocols

Due to the lack of specific public-domain application notes for this compound, the following protocols are generalized based on standard practices for LC-MS analysis of tertiary amines and the use of deuterated internal standards.

Preparation of Stock and Working Solutions

a. Stock Solutions (1 mg/mL):

-

Analyte (Trioctylamine): Accurately weigh 10 mg of Trioctylamine and dissolve in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

-

Internal Standard (this compound): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the same organic solvent.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with the organic solvent to create calibration standards.

-

Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same organic solvent.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a. Protein Precipitation (PPT) Protocol: This method is rapid and suitable for high-throughput analysis.

-

Pipette 50 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

-

Add 150 µL of the working internal standard solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

b. Liquid-Liquid Extraction (LLE) Protocol: LLE is effective for cleaner extracts and can provide analyte concentration.

-

Pipette 100 µL of the biological sample into a glass tube.

-

Add 25 µL of the working internal standard solution.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the tertiary amine.

-

Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

c. Solid-Phase Extraction (SPE) Protocol: SPE provides the cleanest extracts and is suitable for achieving low detection limits.

-

Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 200 µL of the biological sample pre-treated with 25 µL of the working internal standard solution.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific application.

a. Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

b. Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions (Hypothetical) | Analyte (Trioctylamine): Q1: 354.4 -> Q3: [Product Ion] IS (this compound): Q1: 360.4 -> Q3: [Product Ion] |

Note: The specific MRM transitions must be determined by infusing pure solutions of Trioctylamine and this compound into the mass spectrometer.

Data Presentation

The quantitative data from a typical validation experiment should be summarized as follows:

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | R² |

| Trioctylamine | 1 - 1000 | Linear, 1/x² weighting | >0.995 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |

| LQC | 3 | <15 | 85-115 | <15 | 85-115 |

| MQC | 100 | <15 | 85-115 | <15 | 85-115 |

| HQC | 800 | <15 | 85-115 | <15 | 85-115 |

Visualization

Experimental Workflow

Caption: General workflow for bioanalysis using this compound as an internal standard.

Conclusion

This compound is a suitable internal standard for the LC-MS quantification of Trioctylamine and related compounds in biological matrices. The selection of an appropriate sample preparation technique and the optimization of LC-MS parameters are crucial for developing a robust and reliable bioanalytical method. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis.

References

Application Note: Quantitative Analysis of Persistent Organic Pollutants in Environmental Samples by GC-MS with Trioctylamine-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persistent Organic Pollutants (POPs) are a class of hazardous organic compounds that are resistant to environmental degradation. Their bioaccumulative and toxic properties pose a significant risk to human health and the environment. Accurate and sensitive quantification of POPs in complex environmental matrices, such as soil and sediment, is crucial for monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of these compounds.

The use of a deuterated internal standard is critical for achieving accurate and precise quantification in GC-MS analysis.[1][2] Deuterated standards, like Trioctylamine-d6, are ideal because they share very similar chemical and physical properties with the target analytes.[1] This ensures that they behave similarly during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[2][3] Trioctylamine, a high molecular weight and non-polar compound, is structurally suitable as an internal standard for a range of POPs. This application note details a robust GC-MS method for the quantification of selected POPs in sediment samples using this compound as an internal standard.

Experimental Protocols

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect sediment samples and store them at -20°C until analysis.

-

Sample Pre-treatment: Lyophilize the sediment samples to remove water. Homogenize the dried samples using a mortar and pestle.

-

Internal Standard Spiking: Weigh 10 g of the homogenized sediment sample into a glass centrifuge tube. Spike the sample with 100 µL of a 1 µg/mL solution of this compound in hexane.

-

Extraction: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the sample. Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

-

Repeat Extraction: Repeat the extraction process (steps 4-6) two more times. Combine the supernatants.

-

Solvent Evaporation: Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

-

Clean-up: Pass the concentrated extract through a solid-phase extraction (SPE) cartridge packed with silica gel to remove interfering matrix components. Elute the target analytes and the internal standard with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

-

Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of POPs.

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for each target analyte and the internal standard are monitored.

-

Data Analysis

-

Peak Integration: Integrate the peak areas of the selected ions for each target analyte and the this compound internal standard.

-

Response Factor Calculation: Calculate the relative response factor (RRF) for each analyte relative to the internal standard using calibration standards.

-

Quantification: Determine the concentration of each analyte in the sample using the internal standard method and the calculated RRFs.

Data Presentation

The following tables summarize the quantitative data obtained from the GC-MS analysis.

Table 1: GC-MS Parameters for Target POPs and this compound Internal Standard

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Polychlorinated Biphenyl 138 | 18.5 | 360 | 362 | 358 |

| Polychlorinated Biphenyl 153 | 19.2 | 360 | 362 | 358 |

| Polychlorinated Biphenyl 180 | 21.8 | 394 | 396 | 392 |

| Polybrominated Diphenyl Ether 47 | 20.1 | 486 | 484 | 328 |

| Polybrominated Diphenyl Ether 99 | 22.5 | 564 | 566 | 406 |

| This compound (IS) | 23.5 | 359 | 246 | 118 |

Table 2: Calibration Curve and Method Performance Data

| Compound | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) |

| PCB 138 | 1 - 200 | 0.9992 | 0.1 | 0.3 | 95 ± 5 |

| PCB 153 | 1 - 200 | 0.9995 | 0.1 | 0.3 | 98 ± 4 |

| PCB 180 | 1 - 200 | 0.9989 | 0.2 | 0.6 | 93 ± 6 |

| PBDE 47 | 2 - 500 | 0.9991 | 0.5 | 1.5 | 91 ± 7 |

| PBDE 99 | 2 - 500 | 0.9985 | 0.5 | 1.5 | 90 ± 8 |

Visualizations

Caption: Workflow for GC-MS analysis of POPs.

Caption: Principle of internal standard correction.

References

- 1. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fses.oregonstate.edu [fses.oregonstate.edu]

- 3. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Trioctylamine-d6 in Metal Extraction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylamine (TOA) is a tertiary amine that serves as a highly effective extractant in various chemical separation processes, particularly in the field of hydrometallurgy for the recovery of valuable and rare earth metals.[1][2][3] When protonated by an acid, it forms an ammonium salt, such as trioctylamine hydrochloride, which functions as a liquid anion exchanger.[4][5] This property allows for the selective extraction of anionic metal complexes from aqueous solutions.

These application notes provide a comprehensive overview of the established protocols for metal extraction using Trioctylamine, which can serve as a foundational framework for the investigation and development of protocols for Trioctylamine-d6. A discussion on the potential implications of deuteration is also included.

Principle of Extraction

The extraction mechanism relies on the formation of an ion-pair in the organic phase. Trioctylamine (R₃N), a Lewis base, is first protonated by an acid (e.g., HCl) from the aqueous phase to form a trioctylammonium salt. This salt can then participate in an anion exchange reaction to extract a target anionic metal complex from the aqueous phase.

The general chemical equation for the extraction of a metal complex, such as platinum(IV) in a chloride medium, can be represented as:

2(R₃NH⁺Cl⁻)ₒᵣ G + [PtCl₆]²⁻ₐᵩ ⇌ ((R₃NH)₂PtCl₆)ₒᵣ G + 2Cl⁻ₐᵩ

where 'org' and 'aq' represent the organic and aqueous phases, respectively.

Potential Isotope Effects of this compound

The replacement of hydrogen with deuterium in the trioctylamine molecule could lead to several effects:

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond due to a lower zero-point energy. If the cleavage of a C-H bond on the alkyl chain is involved in a rate-determining step of the extraction, using this compound could lead to a slower extraction rate.

-

Solvent Isotope Effect: While the deuteration is on the extractant itself, interactions with the solvent are crucial. Deuteration can alter the hydrophobicity and the strength of intermolecular interactions, which might affect the phase transfer equilibrium.

-

Mechanistic Studies: The use of this compound can be a valuable tool to elucidate the extraction mechanism. By comparing the extraction kinetics and efficiency with its non-deuterated counterpart, researchers can gain insights into the role of specific C-H bonds in the extraction process.

Experimental Protocols

The following are detailed protocols for the solvent extraction of various metals using Trioctylamine. These can be adapted for studies involving this compound.

Protocol 1: Extraction of Gold(III) from Hydrochloric Acid Solution

This protocol describes the extraction of gold(III) from a hydrochloric acid solution using a trioctylamine-based organic phase.

1. Preparation of the Organic Phase:

- Dissolve a known concentration of Trioctylamine in a suitable organic diluent, such as toluene.

- Prepare the ionic liquid A327H⁺Cl⁻ by reacting the Trioctylamine solution with a 1 M hydrochloric acid solution.

2. Extraction Procedure:

- Prepare a synthetic aqueous feed solution containing a known concentration of gold(III) (e.g., 5.1 x 10⁻⁵ M) in hydrochloric acid of a specific molarity (e.g., 4 M).

- In a separatory funnel, mix equal volumes of the organic and aqueous phases.

- Shake the funnel vigorously for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.

- Allow the phases to separate.

- Collect the aqueous phase (raffinate) and the organic phase (loaded solvent) for analysis.

3. Analysis:

- Determine the concentration of the metal ion remaining in the aqueous phase using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

- Calculate the extraction efficiency (%E) using the formula: %E = (([C]₀ - [C]ₐ) / [C]₀) * 100 where [C]₀ is the initial concentration in the aqueous phase and [C]ₐ is the concentration in the aqueous phase after extraction.

Protocol 2: Selective Extraction of Zirconium(IV) from Sulfuric Acid Solution

This protocol is for the selective extraction of Zirconium(IV) from a sulfuric acid solution containing Hafnium(IV).

1. Preparation of the Organic Phase:

- Prepare the organic phase by dissolving the desired concentration of Trioctylamine (e.g., 40 vol%) in a suitable diluent like kerosene.

2. Extraction Procedure:

- Prepare an aqueous feed solution containing Zr(IV) and Hf(IV) in sulfuric acid (e.g., 2 M H₂SO₄).

- Combine the organic and aqueous phases in a separatory funnel at a specific organic to aqueous (O/A) phase ratio (e.g., 3:1).

- Shake the mixture for a sufficient time (e.g., 5 minutes) to reach equilibrium.

- Allow the phases to separate.

- Collect and analyze the aqueous and organic phases.

Protocol 3: Extraction of Cobalt(II) from Acidic Chloride Medium

This protocol outlines the extraction of Cobalt(II) from a hydrochloric acid solution.

1. Preparation of the Organic Phase:

- Prepare the organic phase by dissolving the desired concentration of Trioctylamine (e.g., 0.1 M to 1.5 M) in kerosene.

2. Extraction Procedure:

- Prepare a synthetic aqueous solution of Co(II) in hydrochloric acid (e.g., 0.01 M Co(II) in 3 M HCl with 1.5 M KCl as a salting-out agent).

- Mix equal volumes of the organic and aqueous phases in a separatory funnel.

- Shake for a set time to allow for phase transfer.

- Allow the phases to settle and separate.

- Analyze the phases to determine the extraction efficiency.

Data Presentation

The following tables summarize quantitative data for metal extraction using Trioctylamine .

Table 1: Extraction of Gold(III) with Trioctylamine

| Parameter | Condition |

|---|---|

| Aqueous Phase | 5.1 x 10⁻⁵ M Au(III) in 4 M HCl |

| Organic Phase | 5.3 x 10⁻⁵ M A327H⁺Cl⁻ in toluene |

| Phase Ratio (O/A) | 1:1 |

| Temperature | 20 °C |

| Equilibration Time | 10 min |

| Extraction % | > 90% |

Table 2: Selective Extraction of Zirconium(IV) from Hafnium(IV) with Trioctylamine

| Parameter | Condition | Zr Extraction % | Hf Extraction % |

|---|---|---|---|

| TOA Concentration | 40 vol% | 61.23% | ~0% |

| O/A Ratio | 3 | ||

| Contact Time | 5 min |

| Aqueous Acidity | 2 M H₂SO₄ | | |

Table 3: Efficiency of Trioctylamine in Cobalt(II) Extraction

| Parameter | Condition | Extraction Efficiency (%) |

|---|---|---|

| TOA Concentration | 0.08 M in kerosene | 38.57% |

| 0.5 M in kerosene | 73.46% | |

| 1.5 M in kerosene | 76.7% | |

| HCl Concentration | 2.5 M | 29.58% |

| 4.0 M | 65.18% | |

| O/A Ratio | 1:4 | 15% |

| | 4:1 | 68.61% |

Visualizations

Below are diagrams illustrating the experimental workflow and the underlying extraction mechanism.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Carboxylic Acids Using Trioctylamine-d6 as an Internal Standard with LC-MS/MS

Introduction

Carboxylic acids are a diverse group of organic compounds that play crucial roles in numerous biological processes, including energy metabolism, signaling, and gut microbiome homeostasis. Accurate quantification of these molecules in complex biological matrices is essential for researchers, scientists, and drug development professionals to understand disease mechanisms, identify biomarkers, and assess therapeutic efficacy. However, the analysis of carboxylic acids, particularly short-chain fatty acids (SCFAs), presents analytical challenges due to their high polarity, structural similarity, and poor ionization efficiency in mass spectrometry.

Chemical derivatization is a widely employed strategy to overcome these challenges. By modifying the carboxylic acid functional group, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to increased sensitivity and selectivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

This application note describes a robust and reliable method for the quantification of carboxylic acids in biological samples. The method involves a derivatization step to enhance analytical performance, coupled with the use of Trioctylamine-d6 as an internal standard for accurate and precise quantification via isotope dilution mass spectrometry.

Principle

The method is based on the derivatization of carboxylic acids with a suitable reagent, such as 3-nitrophenylhydrazine (3-NPH), in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as pyridine. This reaction converts the polar carboxylic acids into less polar and more easily ionizable derivatives.

This compound is added to the samples at the beginning of the sample preparation process. As a deuterated analog of trioctylamine, it mimics the behavior of the analytes during extraction and analysis but is distinguishable by its mass in the mass spectrometer. This allows for the correction of any variability in sample preparation and matrix effects, ensuring high accuracy and precision in the quantification of the target carboxylic acids. The derivatized analytes and the internal standard are then separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Acetonitrile (ACN, LC-MS grade), Water (LC-MS grade), Methanol (MeOH, LC-MS grade), Formic acid (FA, LC-MS grade)

-

Derivatization Reagents: 3-nitrophenylhydrazine (3-NPH) hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride, Pyridine (analytical grade)

-

Internal Standard: this compound (isotopic purity >98%)

-

Analytes: Carboxylic acid standards (e.g., acetic acid, propionic acid, butyric acid, etc.)

-

Sample Preparation: Centrifuge tubes, vortex mixer, centrifuge, evaporator (e.g., nitrogen evaporator)

2. Standard Solution Preparation

-

Carboxylic Acid Stock Solutions (1 mg/mL): Prepare individual stock solutions of each carboxylic acid standard in a suitable solvent (e.g., water or methanol).

-

Working Standard Mixture: Prepare a mixed working standard solution containing all target carboxylic acids at a known concentration by diluting the stock solutions with water.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (from Plasma)

-

Protein Precipitation and Extraction:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (10 µg/mL).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Solvent Evaporation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

4. Derivatization Protocol

-

Reagent Preparation:

-

Prepare a 200 mM 3-NPH solution in 50:50 (v/v) acetonitrile/water.

-

Prepare a 120 mM EDC solution containing 6% pyridine in 50:50 (v/v) acetonitrile/water.

-

-

Derivatization Reaction:

-

Reconstitute the dried sample extract with 40 µL of 50:50 (v/v) acetonitrile/water.

-

Add 20 µL of the 200 mM 3-NPH solution.

-

Add 20 µL of the 120 mM EDC solution with pyridine.

-

Vortex briefly to mix.

-

Incubate the mixture at 40°C for 30 minutes.

-

-

Sample Dilution:

-

After incubation, dilute the reaction mixture with 920 µL of 50:50 (v/v) acetonitrile/water.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

-

-

Transfer for Analysis:

-

Transfer the clear supernatant to an LC-MS vial for analysis.

-

5. LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the derivatized carboxylic acids (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Optimize the precursor and product ion transitions for each derivatized carboxylic acid and for this compound.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of short-chain fatty acids using a derivatization-based LC-MS/MS method with an internal standard.

Table 1: LC-MS/MS Parameters for Derivatized Carboxylic Acids and Internal Standard

| Analyte (3-NPH derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acetic Acid | [Value] | [Value] | [Value] |

| Propionic Acid | [Value] | [Value] | [Value] |

| Butyric Acid | [Value] | [Value] | [Value] |

| Valeric Acid | [Value] | [Value] | [Value] |

| This compound (IS) | [Value] | [Value] | [Value] |

Note: The specific m/z values will need to be determined experimentally as they depend on the derivatizing agent used.

Table 2: Method Validation Data for Quantification of Short-Chain Fatty Acids

| Analyte | Linearity Range (µM) | R² | LLOQ (µM) | Accuracy (%) | Precision (%RSD) |

| Acetic Acid | 0.5 - 500 | >0.995 | 0.5 | 95 - 105 | <10 |

| Propionic Acid | 0.5 - 500 | >0.995 | 0.5 | 92 - 108 | <10 |

| Butyric Acid | 0.2 - 200 | >0.998 | 0.2 | 94 - 103 | <8 |

| Valeric Acid | 0.2 - 200 | >0.997 | 0.2 | 96 - 106 | <9 |

Visualizations

Experimental Workflow

Caption: Workflow for carboxylic acid quantification.

Logical Relationship of Components

Application Notes and Protocols: Trioctylamine-d6 in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Trioctylamine-d6 in pharmaceutical analysis, focusing on its roles as an internal standard and an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) applications. While specific validated methods for this compound are not widely published, this document outlines detailed protocols based on the established use of analogous deuterated standards and tertiary amine ion-pairing agents.

Introduction to this compound in Pharmaceutical Analysis

This compound is the deuterated form of Trioctylamine, a tertiary amine. In pharmaceutical analysis, particularly in bioanalysis, compounds like this compound serve two primary purposes:

-

Internal Standard (IS): Stable isotope-labeled (SIL) compounds, such as those containing deuterium, are considered the gold standard for internal standards in quantitative LC-MS/MS analysis.[1] They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar matrix effects, which helps to correct for variability during sample preparation and analysis.[1][2]

-

Ion-Pairing Reagent: Tertiary amines are frequently used as ion-pairing reagents in reversed-phase liquid chromatography (RP-LC).[3][4] They form neutral ion pairs with acidic or anionic analytes, enhancing their retention on non-polar stationary phases and improving chromatographic separation. This is particularly useful for the analysis of polar compounds like oligonucleotides and acidic drugs.

Application I: this compound as an Internal Standard

Deuterated compounds are ideal internal standards for quantitative bioanalysis as they compensate for variability in sample extraction, injection volume, and matrix effects. This compound would be a suitable internal standard for the quantification of Trioctylamine or structurally similar compounds.

The following diagram illustrates a typical workflow for developing and validating a bioanalytical method using a deuterated internal standard like this compound.

Caption: Bioanalytical method development and validation workflow.

This protocol provides a general procedure for the quantification of a target analyte in human plasma using protein precipitation for sample cleanup.

Materials and Reagents:

-

Target analyte reference standard

-

This compound (Internal Standard)

-

Control human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and this compound in methanol.

-

Prepare working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike control human plasma with the analyte working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate stock solution.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the working internal standard solution (this compound in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Dilute the supernatant with water if necessary.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the analyte and this compound.

-

The following tables summarize the expected outcomes for a bioanalytical method validation according to FDA and EMA guidelines.

Table 1: Calibration Curve Performance

| Parameter | Acceptance Criteria | Expected Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy | ± 15% (± 20% at LLOQ) | Within acceptance criteria |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

|---|---|---|---|---|---|

| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |

| Low | 3 | 97 - 103 | < 8 | 96 - 104 | < 10 |

| Medium | 100 | 98 - 102 | < 5 | 97 - 103 | < 7 |

| High | 800 | 99 - 101 | < 4 | 98 - 102 | < 6 |

Application II: this compound as an Ion-Pairing Reagent

Trioctylamine, as a tertiary amine, can be used as an ion-pairing reagent to improve the retention of acidic and polar analytes, such as oligonucleotides, on reversed-phase columns. The use of a deuterated version would not significantly alter its chemical properties for this application.

The diagram below illustrates the principle of ion-pairing chromatography for an anionic analyte.

Caption: Ion-pairing chromatography mechanism.

This protocol is adapted from established methods using other tertiary amines like Triethylamine (TEA) for oligonucleotide analysis.

Materials and Reagents:

-

Oligonucleotide sample

-

Trioctylamine

-

Hexafluoroisopropanol (HFIP)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

Procedure:

-

Preparation of Mobile Phases:

-

Mobile Phase A: Prepare a solution of 15 mM Trioctylamine and 400 mM HFIP in water.

-

Mobile Phase B: Prepare a solution of 15 mM Trioctylamine and 400 mM HFIP in 50:50 (v/v) methanol:water.

-

Note: The concentrations of Trioctylamine and HFIP may need to be optimized for the specific application.

-

-

LC-MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: A suitable column for oligonucleotide analysis (e.g., C18, 2.1 x 100 mm, 1.7 µm)

-

Column Temperature: 60 °C

-

Mobile Phase A: 15 mM Trioctylamine, 400 mM HFIP in water

-

Mobile Phase B: 15 mM Trioctylamine, 400 mM HFIP in 50:50 methanol:water

-

Gradient: A shallow gradient from a low percentage of B to a higher percentage of B over a suitable time to achieve separation.

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 5 µL

-

MS System: Q-TOF or Triple Quadrupole Mass Spectrometer

-

Ionization Mode: ESI, Negative

-

Data Acquisition: Full scan for qualitative analysis or MRM for quantitative analysis.

-

Table 3: Comparison of Ion-Pairing Reagents (Illustrative)

| Ion-Pairing Reagent | Analyte Retention Time (min) | Peak Asymmetry | Resolution (Critical Pair) |

|---|---|---|---|

| Triethylamine (TEA) | 8.5 | 1.2 | 1.8 |

| Trioctylamine | (Expected) > 8.5 | (Expected) < 1.2 | (Expected) > 1.8 |

| Tributylamine | 10.2 | 1.1 | 2.1 |

Note: As a more hydrophobic amine, Trioctylamine is expected to provide greater retention and potentially better peak shape for oligonucleotides compared to TEA.

Conclusion

This compound holds significant potential in pharmaceutical analysis, both as a stable isotope-labeled internal standard for ensuring the accuracy and precision of quantitative bioanalytical methods, and as an ion-pairing reagent for enhancing the chromatographic separation of acidic and polar drugs, including oligonucleotides. The protocols and data presented here are based on established principles and methodologies for similar compounds and provide a strong foundation for the development and validation of specific analytical methods using this compound. Further experimental work is required to establish and validate these applications for specific pharmaceutical compounds.

References

- 1. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Trioctylamine-d6

Welcome to the technical support center for the application of Trioctylamine-d6 in analytical sciences. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this compound in mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in LC-MS/MS analysis?

A1: this compound is a deuterated form of Trioctylamine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. Its primary and most scientifically robust application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as a stable isotope-labeled internal standard (SIL-IS) . It is used for the accurate quantification of non-deuterated Trioctylamine or structurally analogous compounds.

Q2: How does using this compound as a stable isotope-labeled internal standard help in overcoming matrix effects?